molecular formula C12H14FN B1524701 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1126823-41-3

7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B1524701
CAS No.: 1126823-41-3
M. Wt: 191.24 g/mol
InChI Key: BMBZTCUTBNTDOX-UHFFFAOYSA-N
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Description

7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a fluorinated derivative of dihydroquinoline. This compound is characterized by the presence of a fluorine atom at the 7th position and three methyl groups at the 2nd and 4th positions of the dihydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the cyclization of para-fluoroaniline with acetone. The reaction is catalyzed by para-toluenesulfonic acid and requires heating. The weight ratio of para-fluoroaniline to para-toluenesulfonic acid is maintained at 1: (0.01-2). Water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high raw material conversion rates and yields. It is also environmentally friendly, requiring no special equipment and allowing for easy purification .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

7-fluoro-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZTCUTBNTDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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